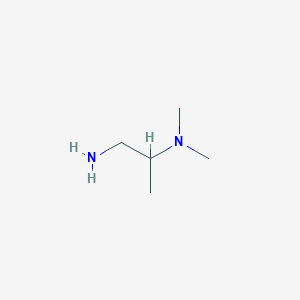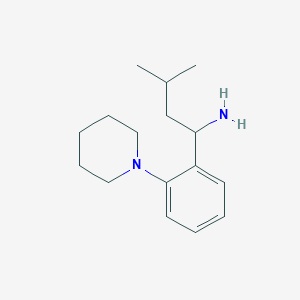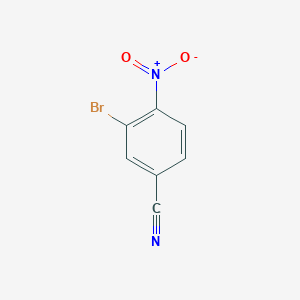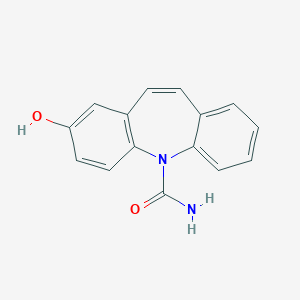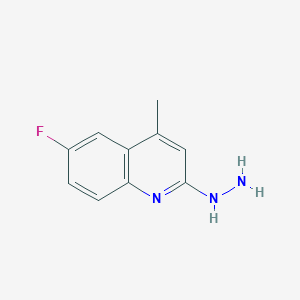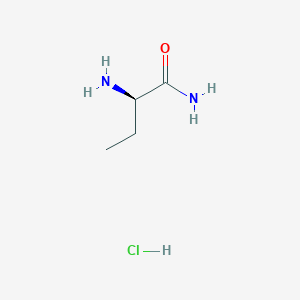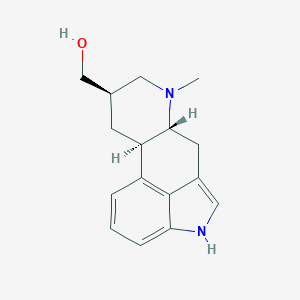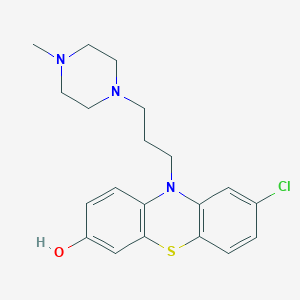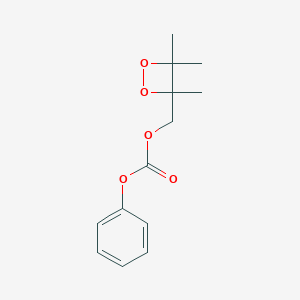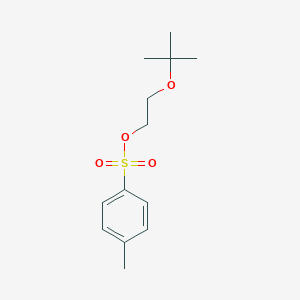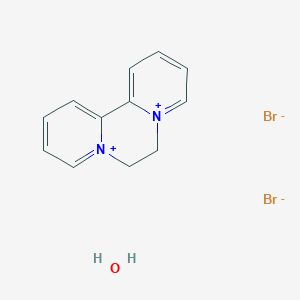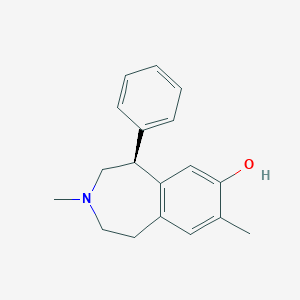
(5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is a chemical compound that belongs to the class of benzazepines. It has gained significant interest in the scientific community due to its potential therapeutic benefits. This compound has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The exact mechanism of action of ((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of neurotransmitters such as serotonin and dopamine. It may also act on other signaling pathways involved in inflammation and cancer.
生化学的および生理学的効果
Studies have shown that ((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol has several biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It may also have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, studies have suggested that it may have anti-cancer effects by inducing cell death in cancer cells.
実験室実験の利点と制限
One advantage of using ((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol in lab experiments is its potential therapeutic benefits. It may be useful in studying the mechanisms underlying depression, anxiety, inflammation, and cancer. However, one limitation is that the compound is relatively complex to synthesize, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on ((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol. One area of interest is its potential as a treatment for depression and anxiety. Further studies are needed to understand its mechanism of action and efficacy in clinical trials. Another area of interest is its potential as an anti-inflammatory and anti-cancer agent. Future studies may investigate its effects on various signaling pathways involved in inflammation and cancer. Additionally, research may focus on improving the synthesis method for ((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol to make it more accessible for research purposes.
Conclusion:
((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is a chemical compound with potential therapeutic benefits. It has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and future directions for research. While there is still much to learn about this compound, it holds promise as a potential treatment for depression, anxiety, inflammation, and cancer.
合成法
The synthesis of ((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the condensation reaction between 3,4-dihydro-2H-1,3-benzazepin-7-ol and 3,4-dimethylbenzaldehyde. This reaction is catalyzed by a base such as sodium hydride or potassium carbonate. The resulting product is then purified through column chromatography to obtain the desired compound.
科学的研究の応用
((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol has been the subject of extensive scientific research due to its potential therapeutic benefits. It has been studied for its effects on the central nervous system, particularly its potential as an antidepressant and anxiolytic agent. Studies have also investigated its potential as an anti-inflammatory and anti-cancer agent.
特性
CAS番号 |
105301-42-6 |
|---|---|
製品名 |
(5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
分子式 |
C18H21NO |
分子量 |
267.4 g/mol |
IUPAC名 |
(5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C18H21NO/c1-13-10-15-8-9-19(2)12-17(16(15)11-18(13)20)14-6-4-3-5-7-14/h3-7,10-11,17,20H,8-9,12H2,1-2H3/t17-/m0/s1 |
InChIキー |
VIIFGDUCRDGNRG-KRWDZBQOSA-N |
異性体SMILES |
CC1=CC2=C(C=C1O)[C@@H](CN(CC2)C)C3=CC=CC=C3 |
SMILES |
CC1=CC2=C(C=C1O)C(CN(CC2)C)C3=CC=CC=C3 |
正規SMILES |
CC1=CC2=C(C=C1O)C(CN(CC2)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




